
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of naphthalene sulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Naphthalene Derivatization: The naphthalene ring is functionalized with a sulfonamide group through sulfonation and subsequent amination reactions.
Dimethylamino Group Introduction: The dimethylamino group is introduced via nucleophilic substitution reactions, typically using dimethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity. Large-scale synthesis may also incorporate continuous flow processes and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced species.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-sulfonamide: A simpler analog without the diethoxyethyl and dimethylamino groups.
N-(2,2-Diethoxyethyl)-naphthalene-1-sulfonamide: Lacks the dimethylamino group.
5-(Dimethylamino)naphthalene-1-sulfonamide: Lacks the diethoxyethyl group.
Uniqueness
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the diethoxyethyl and dimethylamino groups may enhance its solubility, reactivity, and biological activity compared to simpler analogs.
Eigenschaften
CAS-Nummer |
185197-39-1 |
|---|---|
Molekularformel |
C18H26N2O4S |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
N-(2,2-diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O4S/c1-5-23-18(24-6-2)13-19-25(21,22)17-12-8-9-14-15(17)10-7-11-16(14)20(3)4/h7-12,18-19H,5-6,13H2,1-4H3 |
InChI-Schlüssel |
NWOQVIRDYBOYGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
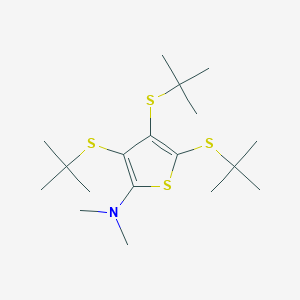
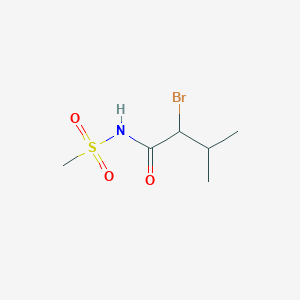

![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
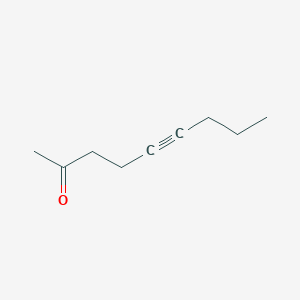
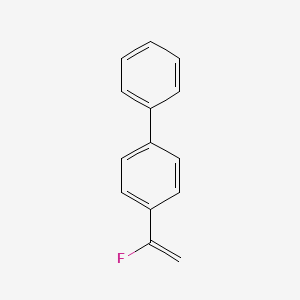
![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
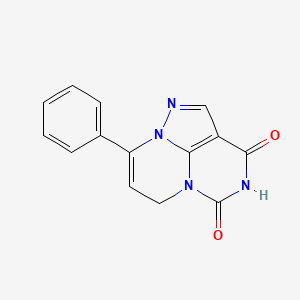
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)



